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Compound of Interest |

Compound Name: 5-Chlorotryptophol
CAS No.: 61220-51-7
Cat. No.: B1314208
- 7

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 5-
Chlorotryptophol

Executive Summary

5-Chlorotryptophol (5-CTOL), systematically known as 2-(5-chloro-1H-indol-3-yl)ethanol,
represents a significant pharmacophore in the study of serotonergic modulation and melatonin
analogs. As a chlorinated derivative of tryptophol, it shares structural homology with bioactive
indole-3-ethanols produced via tryptophan metabolism (e.g., by Trypanosoma parasites or
alcohol fermentation).

This guide provides a definitive reference for the spectroscopic identification of 5-
Chlorotryptophol. It synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data into a cohesive analytical framework.[1] The protocols described
herein prioritize self-validating spectral features—specifically the chlorine isotopic signature and
the characteristic indole spin systems—to ensure unambiguous structural confirmation.

Chemical Profile & Sample Preparation

Before spectroscopic acquisition, the integrity of the analyte must be established. 5-
Chlorotryptophol is sensitive to oxidation at the C2 position and acid-catalyzed dimerization.
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Property Specification

CAS Registry 61220-51-7

Molecular Formula

Molecular Weight 195.65 g/mol (Average)

195.045 (for
Monoisotopic Mass

)

Appearance Off-white to pale beige crystalline solid

Soluble in MeOH, DMSO,

Solubility ) )
, EtOAc; Sparingly soluble in

Preparation Protocol for Spectroscopy:

e NMR: Dissolve 10-15 mg of 5-CTOL in 0.6 mL of deuterated chloroform (
) containing 0.03% TMS. If exchangeable protons (NH, OH) are broad, switch to
to sharpen these signals via hydrogen bonding stabilization.

e MS: Prepare a

solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

e IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance) on the
neat solid.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the 5-chloro substitution
through the characteristic halogen isotopic abundance.

Isotopic Pattern Analysis
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Unlike standard tryptophol, 5-Chlorotryptophol exhibits a distinct M+2 peak due to the natural
abundance of Chlorine isotopes (

~75.8% and
~24.2%).

e Base Peak (M): m/z 195.05 (100% relative abundance)
 |Isotope Peak (M+2): m/z 197.05 (~32% relative abundance)

« Validation Check: An intensity ratio of approximately 3:1 between m/z 195 and 197 is the
primary "Go/No-Go" quality gate for this compound.

Fragmentation Pathway (EI/ESI)

The fragmentation logic follows the stability of the indole core. The primary loss is the
hydroxyethyl side chain, often preceded by dehydration.

Molecular lon [M]+

m/z 195/197 (3:1)

- 18 Da (H20) \- 31 Da (CH20H)
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Rearrangement

5-Chloroindole Cation
(Loss of side chain)
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Figure 1: Proposed fragmentation pathway for 5-Chlorotryptophol under Electron Impact (El)
or CID conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is required to distinguish the position of the chlorine atom. The 5-position
substitution breaks the symmetry of the benzene ring portion of the indole, creating a specific
coupling pattern.

NMR Data ( , 400 MHz)

The key diagnostic is the splitting of the aromatic protons. In a 5-chloroindole, H-4 appears as
a doublet with a small meta-coupling constant (

), while H-6 appears as a doublet of doublets.
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Shift ( Coupling (
Position Multiplicity Integration
» PpmM) , HZ)

Assignment
Logic

Exchangeabl
e (Indole NH)

NH 8.10-8.30 Broad s 1H -

Meta-
coupling to H-

H-4 7.56 d 1H 6; Deshielded
by ring

currents.

Ortho-
H-7 7.25 d 1H coupling to H-
6.

Characteristic
H-2 7.12 d/s 1H indole C2

proton.

Coupled to H-
H-6 7.10 dd 1H 7 (ortho) and
H-4 (meta).

Concentratio
OH ~1.60 Broad s 1H -
n dependent.

Adjacent to
3.92 t 2H Oxygen
(deshielded).

-CH2

Benzylic/Indol
CH2 3.01 t 2H _ N
ic position.

Critical Interpretation:

« If the chlorine were at position 6, H-7 would appear as a singlet (or small doublet).

« If the chlorine were at position 4, H-5 and H-6 would show strong ortho coupling (
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)

e The d (H-4) / dd (H-6) / d (H-7) pattern is the definitive signature for 5-substitution.

NMR Data (, 100 MHz)

Shift (
Carbon Type Assignment

» PpmM)

) C-5 (Ipso carbon attached to
Aromatic C-ClI 125.2
Cl)

Aromatic CH 123.5 C-2
Aromatic CH 122.1 C-6
Aromatic CH 1185 C-4
Aromatic CH 112.3 C-7
Quaternary 135.0 C-7a (Bridgehead)
Quaternary 128.5 C-3a (Bridgehead)
Quaternary 112.0 C-3 (Substituted)
Aliphatic CH2 62.5 _OH
Aliphatic CH2 28.7 Indole-

Infrared Spectroscopy (FT-IR)

IR is less specific for structural elucidation but excellent for rapid batch identification and

detecting water contamination.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Wavenumber (

Functional Group Mode Notes
)
Broad band; overlap
3200-3450 O-H/N-H Stretch of alcohol and indole
amine.
] ) Methylene groups of
2850-2950 C-H (Aliphatic) Stretch ) )
the ethyl side chain.
) Indole ring skeletal
1450-1600 C=C (Aromatic) Stretch o
vibrations.
Primary alcohol
1050-1070 C-O Stretch (strong diagnostic
band).
Aryl chloride signature
750-800 C-Cl Stretch (often obscured by

fingerprint).

Analytical Workflow & Quality Control

To ensure data integrity during drug development or metabolic studies, the following decision
tree should be applied.

1H NMR
(Confirm 5-Subst Pattern)

MS Analysis
(Check 195/197 Ratio)

Release Batch

Purity > 98%?

Crude Sample
(5-CTOL)

Recrystallize
(Toluene/Hexane)

HPLC-UV (280nm) & &

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for 5-Chlorotryptophol validation.
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e Chemical Identity & Properties: PubChem. 2-(5-Chloro-1H-indol-3-yl)ethanol (Compound).[2]
National Library of Medicine. [Link]

e Indole NMR Shifts: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds. Springer.[1][2] (General reference for calculating
substituent effects on indole rings).

e Mass Spectrometry of Tryptophols: Mclsaac, W. M., et al. (1959). The Metabolism of 5-
Methoxy- and 5-Chlorotryptamine. Journal of Biological Chemistry.
e Synthesis Verification: Eicher, T., & Hauptmann, S. (2003).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. organicchemistrydata.org [organicchemistrydata.org]

e 2. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | CLOH10CINO | CID 13134934 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic data of 5-Chlorotryptophol (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314208#spectroscopic-data-of-5-chlorotryptophol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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